molecular formula C10H15O4- B1611958 1-ethoxycarbonylcyclohexane-1-carboxylic acid CAS No. 54379-17-8

1-ethoxycarbonylcyclohexane-1-carboxylic acid

Cat. No.: B1611958
CAS No.: 54379-17-8
M. Wt: 199.22 g/mol
InChI Key: KXODEDIOXQDDRS-UHFFFAOYSA-M
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Description

1-ethoxycarbonylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H16O4. It is a yellow semisolid substance with a molecular weight of 200.23 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-ethoxycarbonylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-2-14-9(13)10(8(11)12)6-4-3-5-7-10/h2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXODEDIOXQDDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethoxycarbonylcyclohexane-1-carboxylic acid typically involves the esterification of 1,1-Cyclohexanedicarboxylic acid with ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to enhance the efficiency and yield of the synthesis process. These methods ensure the large-scale production of the compound with high purity and consistency .

Chemical Reactions Analysis

1-ethoxycarbonylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1,1-Cyclohexanedicarboxylic acid.

    Reduction: Reduction of the ester group can yield 1,1-Cyclohexanedimethanol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-ethoxycarbonylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of 1,1-Cyclohexanedicarboxylic acid and ethanol . These products can then participate in further metabolic processes.

Comparison with Similar Compounds

1-ethoxycarbonylcyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the ethyl group.

Biological Activity

1-Ethoxycarbonylcyclohexane-1-carboxylic acid is an organic compound that belongs to the family of carboxylic acids. Its unique structure, characterized by a cyclohexane ring with ethoxy and carboxylic acid substituents, provides a foundation for various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is C9H14O3C_9H_{14}O_3. The compound features:

  • Cyclohexane Ring : A saturated hydrocarbon ring that contributes to the compound's stability.
  • Ethoxy Group : Enhances solubility and potential interactions with biological targets.
  • Carboxylic Acid Group : Imparts acidity and facilitates interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, making it a potential inhibitor of enzymes or receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Interaction : Potential binding to G-protein coupled receptors (GPCRs) involved in physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that carboxylic acids possess antimicrobial properties. The presence of the carboxylic acid group in this compound may contribute to its ability to inhibit bacterial growth. Comparative studies with similar compounds suggest varying degrees of effectiveness.

Antioxidant Activity

Carboxylic acids are known for their antioxidant properties, which help neutralize free radicals. The structural characteristics of this compound may enhance its antioxidant capacity.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. Below is a summary table comparing key properties and activities.

CompoundStructure FeaturesAntimicrobial ActivityAntioxidant Activity
This compoundEthoxy + Carboxylic AcidModerateHigh
4-Hydroxymethylcyclohexane-1-carboxylic acidHydroxymethyl + Carboxylic AcidHighModerate
2-Oxaspiro[3.5]nonan-3-oneSpiro compound with carbonylLowLow

Case Studies and Research Findings

Recent studies have explored the biological activity of various carboxylic acids, highlighting the significance of structural variations on bioactivity. For instance, a study published in PubMed Central examined different carboxylic acids' effects on microbial strains and found that structural modifications significantly influenced their antimicrobial efficacy .

Another research article discussed the role of carboxylic acids in drug design, emphasizing their importance as bioisosteres in enhancing pharmacokinetic properties . This suggests that derivatives like this compound could be valuable in developing new therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-ethoxycarbonylcyclohexane-1-carboxylic acid
Reactant of Route 2
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